![molecular formula C₂₄H₂₂F₄N₂O₁₀S B1146588 Bicalutamide O-beta-D-glucuronide CAS No. 151262-59-8](/img/structure/B1146588.png)
Bicalutamide O-beta-D-glucuronide
描述
Bicalutamide O-beta-D-glucuronide is a metabolite of bicalutamide, a non-steroidal antiandrogen medication primarily used to treat prostate cancer. This compound is formed through the glucuronidation of bicalutamide, a process that enhances its solubility and facilitates its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicalutamide O-beta-D-glucuronide involves the glucuronidation of bicalutamide. This reaction typically requires the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to bicalutamide . The reaction conditions often include a mildly acidic to neutral pH and a temperature range of 25-37°C.
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger volumes. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions: Bicalutamide O-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by beta-glucuronidase enzymes . This reaction regenerates the parent compound, bicalutamide.
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of beta-glucuronidase enzymes, which are active under mildly acidic conditions (pH 4.5-6.5) and at temperatures around 37°C .
Major Products Formed: The major product formed from the hydrolysis of this compound is bicalutamide, which can then exert its pharmacological effects .
科学研究应用
Pharmacological Properties
Bicalutamide functions as an androgen receptor antagonist, effectively inhibiting the action of androgens like testosterone and dihydrotestosterone. This inhibition occurs through competitive binding to androgen receptors in target tissues, which is crucial for treating androgen-sensitive conditions such as prostate cancer . The compound's metabolism involves glucuronidation, primarily catalyzed by UDP-glucuronosyltransferase enzymes, leading to the formation of bicalutamide O-beta-D-glucuronide. This metabolic pathway is essential for the drug's clearance from the body, with glucuronides accounting for a significant proportion of urinary metabolites .
Prostate Cancer Treatment
Bicalutamide is predominantly used in combination with luteinizing hormone-releasing hormone analogs for metastatic prostate cancer. The glucuronide metabolite plays a role in the pharmacokinetics of bicalutamide, influencing its efficacy and safety profile. Studies have shown that the therapeutic effects are closely linked to the concentrations of both bicalutamide and its glucuronide forms in plasma and urine .
Off-Label Uses
Beyond its primary indication, bicalutamide has been explored for various off-label uses, including:
- Hirsutism in Women : Bicalutamide has been used in combination with oral contraceptives to treat severe hirsutism in women with polycystic ovary syndrome (PCOS). Clinical trials indicate that this combination significantly reduces hirsutism scores without major adverse effects .
- Feminizing Hormone Therapy : In transgender women, bicalutamide is utilized alongside estrogen therapy to suppress male secondary sexual characteristics .
- Benign Prostatic Hyperplasia : Research has indicated that bicalutamide may reduce prostate volume and improve urinary symptoms in patients with benign prostatic hyperplasia .
Metabolic Pathways and Implications
The metabolism of bicalutamide into its glucuronide form is critical for understanding its pharmacokinetics. Studies indicate that both (R)- and (S)-enantiomers undergo glucuronidation, primarily mediated by UGT1A9 and UGT2B7 isoforms. This metabolic pathway can significantly influence the drug's therapeutic efficacy and potential side effects due to inter-individual variability in enzyme activity .
Case Studies
- Combination Therapy for Prostate Cancer : A study involving patients with advanced prostate cancer demonstrated that combining bicalutamide with luteinizing hormone-releasing hormone analogs resulted in improved outcomes compared to monotherapy. The presence of this compound was linked to enhanced therapeutic effects due to its active role in modulating androgen receptor activity .
- Hirsutism Treatment : A multicenter randomized controlled trial assessed the efficacy of bicalutamide combined with oral contraceptives in women with PCOS. Results showed a significant reduction in hirsutism scores among participants receiving the combination therapy compared to those on placebo .
- Pharmacokinetic Variability : A clinical investigation into the pharmacokinetics of bicalutamide revealed substantial variability in drug metabolism among individuals, attributed to polymorphisms in UGT enzymes responsible for glucuronidation. This variability has implications for personalized medicine approaches in managing prostate cancer and other androgen-dependent conditions .
作用机制
Bicalutamide O-beta-D-glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite that facilitates the excretion of bicalutamide from the body. Bicalutamide, the parent compound, acts by binding to androgen receptors and blocking the action of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .
相似化合物的比较
Similar Compounds:
- Hydroxybicalutamide
- Hydroxybicalutamide glucuronide
- Bicalutamide
Uniqueness: Bicalutamide O-beta-D-glucuronide is unique in that it is specifically formed through the glucuronidation of bicalutamide. This modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites such as hydroxybicalutamide and hydroxybicalutamide glucuronide .
生物活性
Bicalutamide O-beta-D-glucuronide is a metabolite derived from bicalutamide, a non-steroidal anti-androgen primarily used in the treatment of prostate cancer. Understanding the biological activity of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects. This article delves into the metabolic pathways, pharmacokinetics, and biological effects of this compound, supported by relevant data tables and research findings.
Overview of Bicalutamide
Bicalutamide (CAS: 90357-06-5) is an anti-androgen drug that selectively inhibits androgen receptors (AR) to block the effects of androgens like testosterone and dihydrotestosterone (DHT). It is predominantly utilized for treating localized and advanced prostate cancer, often in combination with other therapies such as luteinizing hormone-releasing hormone (LHRH) analogs .
Key Pharmacological Properties
- Mechanism of Action : Bicalutamide acts as a competitive antagonist at the androgen receptor, thereby inhibiting androgen-mediated cellular proliferation in prostate tissues .
- Bioavailability : Bicalutamide is well-absorbed following oral administration, with an approximate half-life of 5.9 days .
- Metabolism : The drug undergoes extensive hepatic metabolism, primarily through hydroxylation and glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes .
Metabolic Pathways
The metabolism of bicalutamide involves the formation of various metabolites, including this compound. This glucuronidation process is crucial as it influences the pharmacokinetics and biological activity of the drug.
Glucuronidation Process
- Enzymatic Catalysis : Bicalutamide is metabolized by UGT enzymes, particularly UGT1A9, which plays a significant role in converting both (R)- and (S)-bicalutamide into their respective glucuronides .
- Tissue Distribution : Studies indicate that liver and kidney microsomes are primarily responsible for the glucuronidation of bicalutamide, with lesser activity observed in intestinal tissues (Table 1).
Tissue Type | Glucuronidation Activity |
---|---|
Liver | High |
Kidney | Moderate |
Intestine | Low |
Biological Activity of this compound
The biological activity of this compound is characterized by its pharmacological effects and interactions with androgen receptors.
Inhibition of Androgen Receptors
This compound exhibits reduced affinity for androgen receptors compared to its parent compound. This reduced activity suggests that while glucuronidation aids in detoxification and elimination, it may also diminish the therapeutic efficacy against prostate cancer cells .
Case Studies
Several clinical studies have evaluated the pharmacokinetics and biological effects of bicalutamide and its metabolites:
- Clinical Trial Data : In a study involving prostate cancer patients, higher levels of this compound were correlated with decreased prostate-specific antigen (PSA) levels, indicating a potential link between glucuronidation and therapeutic outcomes .
- Pharmacokinetic Variability : Inter-individual variability in UGT enzyme activity can lead to differences in glucuronidation rates, affecting both drug efficacy and safety profiles across patient populations .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxo-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)/t16-,17-,18+,19-,21-,23?/m0/s1/i3D,4D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKHNYWINRLUAP-PIAAOKSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F4N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747145 | |
Record name | 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151262-59-8 | |
Record name | 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。